molecular formula C11H11BrO5 B12315000 ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate

ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate

Cat. No.: B12315000
M. Wt: 303.11 g/mol
InChI Key: ULQJLZGTTJJJLV-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate is a chemical compound that features a bromo-substituted benzodioxole ring

Preparation Methods

The synthesis of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate typically involves the bromination of a benzodioxole precursor followed by esterification and hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzodioxole ring play crucial roles in binding to these targets, influencing biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Ethyl 2-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate can be compared with similar compounds like:

    Ethyl 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity.

    2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetic acid: The carboxylic acid form, which can participate in different types of reactions compared to the ester.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

ethyl 2-(7-bromo-1,3-benzodioxol-5-yl)-2-hydroxyacetate

InChI

InChI=1S/C11H11BrO5/c1-2-15-11(14)9(13)6-3-7(12)10-8(4-6)16-5-17-10/h3-4,9,13H,2,5H2,1H3

InChI Key

ULQJLZGTTJJJLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C(=C1)Br)OCO2)O

Origin of Product

United States

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